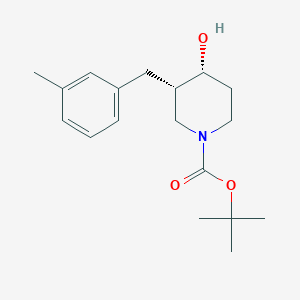

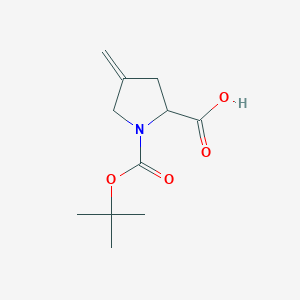

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

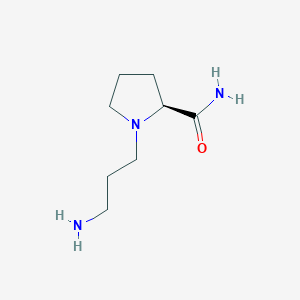

The compound “1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine carboxylic acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis as a protecting group for amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Ketoester and Amino Acids Derivatives : The compound has been used in the synthesis of ketoester derived from hydroxyproline, which is a significant contribution to the study of amino acids and their derivatives (King, Armstrong, & Keller, 2005).

- Chiral Auxiliary in Organic Synthesis : It has been employed as a chiral auxiliary in the synthesis of various organic compounds. This role is crucial in creating enantiomerically pure or stereospecific substances (Brenner, Vecchia, Leutert, & Seebach, 2003).

- Tert-Butyloxycarbonylation Reagent : It serves as a tert-butyloxycarbonylation reagent for acidic substrates like phenols, amines, and carboxylic acids (Saito, Ouchi, & Takahata, 2006).

Structural and Mechanistic Studies

- Study of Molecular Structures : The crystal structure of related compounds has been analyzed to understand the role of certain molecular groups in peptide conformation. This type of study is vital for understanding molecular interactions and designing targeted molecules (Jankowska et al., 2002).

- Mechanistic Insights into Chemical Reactions : Understanding the mechanism of tert-butyloxycarbonyl group migration through studies provides valuable insights into reaction pathways and can help in developing new synthetic strategies (Xue & Silverman, 2010).

Pharmaceutical and Biomedical Applications

- Synthesis of Pharmaceutical Intermediates : The compound has been utilized in the synthesis of various pharmaceutical intermediates, contributing significantly to the development of new drugs and therapies (Yoshida et al., 1996).

- Antibacterial Applications : Research has shown that derivatives of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, a related compound, exhibit notable antibacterial activities, highlighting its potential in developing new antibacterial agents (Song, Ma, & Zhu, 2015).

Material Science and Polymer Chemistry

- Synthesis of Polymeric Materials : The compound has been used in synthesizing amino acid-derived polymeric materials, indicating its role in material science and polymer chemistry. These materials have applications in various fields, including biomedicine and engineering (Qu, Sanda, & Masuda, 2009).

Mécanisme D'action

Target of Action

It is known that the tert-butyloxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound could interact with amines in biochemical systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable against various nucleophiles and reducing agents, and its removal can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the cleavage of the more substituted tert-butyl carbocation, which is facilitated by the stability of this group .

Biochemical Pathways

The use of boc groups in the protection of amines is a critical step in many biochemical syntheses, including the synthesis of peptides . Therefore, the compound could potentially influence any biochemical pathway involving amine-containing molecules.

Pharmacokinetics

The boc group is known for its excellent stability, suggesting that compounds containing this group may have good bioavailability .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis, allowing for transformations of other functional groups . After the necessary reactions have taken place, the Boc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the addition of the Boc group to amines can occur under aqueous conditions , and its removal typically requires the presence of a strong acid . Furthermore, certain reactions involving this compound may require specific temperatures .

Orientations Futures

The use of Boc-protected amino acid ionic liquids in peptide synthesis is a promising area of research . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .

Propriétés

IUPAC Name |

4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGRIBXGPATMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)

![N-[2-(tert-Butoxycarbonylamino)ethyl]-N-[2-oxo-4-(benzyloxycarbonylamino)-1,2-dihydropyrimidine-1-ylacetyl]glycine](/img/structure/B3240691.png)

![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B3240697.png)

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B3240702.png)